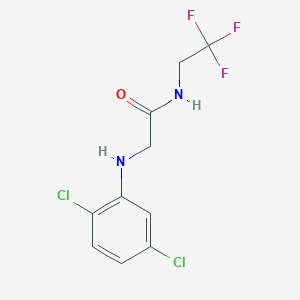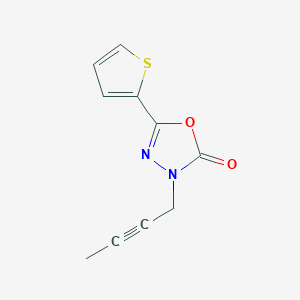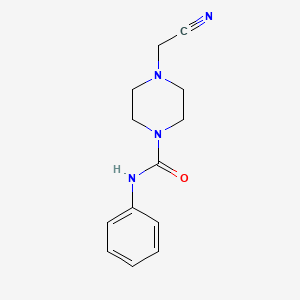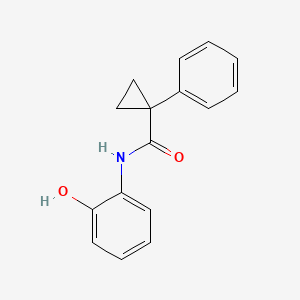
(5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone, also known as BRD3731, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of indole derivatives and has a pyrrolidine ring attached to it. In
Mechanism of Action
The mechanism of action of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone involves its ability to bind to specific proteins and enzymes in the body. In cancer cells, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone targets the PKC family of proteins, which play a crucial role in cell growth and survival. By inhibiting the activity of PKC, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone can prevent the growth of cancer cells. Similarly, in breast cancer cells, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone targets the ERα, which is a hormone receptor that promotes the growth of breast cancer cells. By inhibiting the activity of ERα, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone can prevent the proliferation of breast cancer cells.
Biochemical and Physiological Effects
(5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects in the body. In cancer cells, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone can induce apoptosis, which is a process of programmed cell death. This can lead to the death of cancer cells and prevent the spread of cancer. In breast cancer cells, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone can inhibit the expression of genes that are involved in cell proliferation and survival. This can prevent the growth of breast cancer cells and reduce the risk of metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone in lab experiments is its specificity towards certain proteins and enzymes. This allows researchers to target specific pathways and processes in the body. Additionally, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have low toxicity and can be used at low concentrations. However, one of the limitations of using (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone in scientific research. One area of interest is the development of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone-based therapies for cancer treatment. Another area of interest is the use of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers can explore the use of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone is a chemical compound that has potential therapeutic applications in various scientific research areas. Its specificity towards certain proteins and enzymes makes it a valuable tool for researchers. The mechanism of action of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone involves its ability to inhibit the activity of specific proteins and enzymes, which can prevent the growth of cancer cells and reduce the risk of metastasis. While there are limitations to using (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone in lab experiments, its potential therapeutic benefits make it a promising molecule for future research.
Synthesis Methods
The synthesis method of (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 5-bromoindole-3-carboxaldehyde with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product, (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone, which can be purified using column chromatography.
Scientific Research Applications
(5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been found to have potential therapeutic applications in various scientific research areas. One such area is cancer research, where (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of cancer cells. In a study conducted by Bohnacker et al. (2017), (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone was found to inhibit the growth of acute myeloid leukemia (AML) cells by targeting the protein kinase C (PKC) family. Another study by Wang et al. (2020) demonstrated that (5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone could inhibit the proliferation of breast cancer cells by targeting the estrogen receptor alpha (ERα).
properties
IUPAC Name |
(5-bromo-1H-indol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-9-3-4-12-10(7-9)11(8-15-12)13(17)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVRVGCYKABMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7565380.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)


![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
![N-[1-(5-methylfuran-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7565428.png)

![ethyl (Z)-2-cyano-3-[4-[[1-(2-methoxyethyl)-6-oxopyridazine-3-carbonyl]amino]phenyl]prop-2-enoate](/img/structure/B7565440.png)
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)

![N-cyclopropyl-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7565452.png)
![4-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]-2H-phthalazin-1-one](/img/structure/B7565453.png)